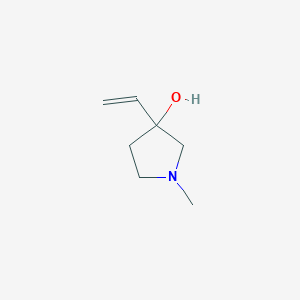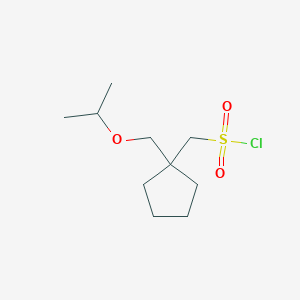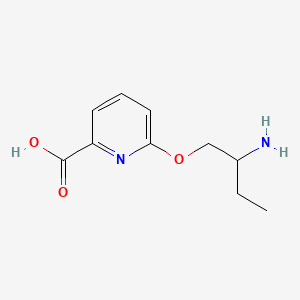
(S)-2-Isopropylpyrrolidin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(propan-2-yl)pyrrolidin-3-one is a chiral compound belonging to the class of pyrrolidinones. These compounds are characterized by a five-membered lactam ring, which is a cyclic amide. The presence of the chiral center at the second position and the isopropyl group makes this compound unique in its structural and stereochemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(propan-2-yl)pyrrolidin-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of an amino acid derivative with a suitable carbonyl compound under acidic or basic conditions to form the pyrrolidinone ring. The stereochemistry is controlled by the choice of starting materials and reaction conditions.
Industrial Production Methods
Industrial production of (2S)-2-(propan-2-yl)pyrrolidin-3-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products.
化学反応の分析
Types of Reactions
(2S)-2-(propan-2-yl)pyrrolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry
In chemistry, (2S)-2-(propan-2-yl)pyrrolidin-3-one is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its unique structure.
Medicine
In medicine, derivatives of pyrrolidinones are explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry
Industrially, (2S)-2-(propan-2-yl)pyrrolidin-3-one can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of (2S)-2-(propan-2-yl)pyrrolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center and functional groups play a crucial role in its binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of cellular processes.
類似化合物との比較
Similar Compounds
- (2S)-2-(methyl)pyrrolidin-3-one
- (2S)-2-(ethyl)pyrrolidin-3-one
- (2S)-2-(butyl)pyrrolidin-3-one
Uniqueness
(2S)-2-(propan-2-yl)pyrrolidin-3-one is unique due to its specific isopropyl group, which influences its steric and electronic properties. This uniqueness can affect its reactivity, binding affinity, and overall biological activity compared to other similar compounds.
特性
分子式 |
C7H13NO |
|---|---|
分子量 |
127.18 g/mol |
IUPAC名 |
(2S)-2-propan-2-ylpyrrolidin-3-one |
InChI |
InChI=1S/C7H13NO/c1-5(2)7-6(9)3-4-8-7/h5,7-8H,3-4H2,1-2H3/t7-/m0/s1 |
InChIキー |
XNRZTDDFOAYOTG-ZETCQYMHSA-N |
異性体SMILES |
CC(C)[C@H]1C(=O)CCN1 |
正規SMILES |
CC(C)C1C(=O)CCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



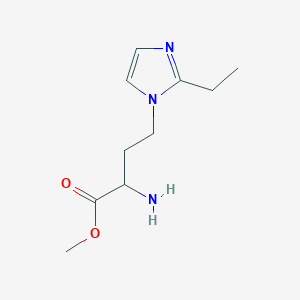
![Methyl[(3-methylidenecyclobutyl)methyl]amine](/img/structure/B13495460.png)


![(2E)-3-[1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B13495483.png)
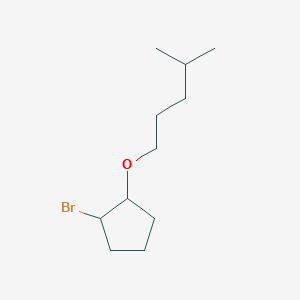
![1',4'-Dimethyldispiro[oxane-4,2'-[3,6,7]trioxabicyclo[2.2.1]heptane-5',4''-oxane]](/img/structure/B13495505.png)


![3-[(Fluorosulfonyl)methyl]benzoic acid](/img/structure/B13495526.png)
